2-Cyclopenten-1-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclopent-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1,3,5H,2,4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJUBQDUEVSVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91469-54-4 | |
| Record name | cyclopent-2-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Classification and Nomenclature in Advanced Organic Chemistry
2-Cyclopenten-1-amine hydrochloride is classified as a cyclic, unsaturated amine hydrochloride salt. Its core structure consists of a five-membered cyclopentene (B43876) ring, which contains a carbon-carbon double bond, and an amine group attached to one of the saturated carbons. The hydrochloride salt form results from the reaction of the basic amine group with hydrochloric acid.
The systematic IUPAC name for this compound is cyclopent-2-en-1-amine (B12446624) hydrochloride. sigmaaldrich.com The numbering of the cyclopentene ring begins at the double bond, and the position of the amine group is indicated accordingly. The stereochemistry of the chiral center at the carbon bearing the amine group can be designated as (R) or (S), leading to the respective enantiomers, (1R)-cyclopent-2-en-1-amine hydrochloride and (1S)-cyclopent-2-en-1-amine hydrochloride. sigmaaldrich.com
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | cyclopent-2-en-1-amine hydrochloride sigmaaldrich.com |
| CAS Number | 91469-54-4 sigmaaldrich.com |
| Molecular Formula | C5H10ClN |
| Molecular Weight | 119.59 g/mol sigmaaldrich.com |
| InChI Key | JDJUBQDUEVSVNI-UHFFFAOYSA-N sigmaaldrich.com |
Historical Context of Cyclic Amine Research and Its Evolution
The study of cyclic amines, a class of organic compounds where a nitrogen atom is part of a ring structure, has a rich history intertwined with the development of organic chemistry. youtube.com Early research focused on the isolation and characterization of naturally occurring alkaloids, many of which feature cyclic amine motifs. These investigations laid the groundwork for understanding the fundamental properties and reactivity of these heterocycles.
Over time, the focus of cyclic amine research has evolved significantly. The development of new synthetic methodologies has enabled chemists to construct a vast array of cyclic amines with diverse ring sizes and functionalities. organic-chemistry.org This has been driven by the recognition that cyclic amines are crucial components in many pharmaceuticals, agrochemicals, and materials. taylorandfrancis.com The introduction of unsaturation into the cyclic framework, as seen in 2-Cyclopenten-1-amine, adds another layer of complexity and synthetic potential, allowing for a wider range of chemical transformations. organic-chemistry.org The pursuit of enantiomerically pure cyclic amines has also become a major theme, spurred by the demand for stereochemically defined drug candidates. rsc.org
Significance in the Development of Advanced Organic Syntheses
2-Cyclopenten-1-amine hydrochloride and its parent amine, 2-cyclopenten-1-amine, are valuable intermediates in advanced organic synthesis. The presence of both a nucleophilic amine and a reactive alkene within the same molecule allows for a variety of synthetic manipulations.
The cyclopentene (B43876) ring is a common structural motif in numerous natural products and biologically active molecules. wikipedia.org Consequently, 2-cyclopenten-1-amine serves as a versatile starting material for the synthesis of these complex targets. For instance, the amine group can be acylated, alkylated, or used to form larger heterocyclic systems. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation, providing access to a range of functionalized cyclopentane (B165970) derivatives.
Furthermore, the chiral nature of 2-cyclopenten-1-amine makes it a valuable tool in asymmetric synthesis. rsc.org Enantiomerically pure forms of the amine can be used to introduce chirality into a molecule, which is often a critical factor in determining its biological activity. The development of catalytic asymmetric methods to synthesize chiral cyclopentenones and their derivatives has been an active area of research, highlighting the importance of these structural units. acs.orgnih.gov
Overview of Research Trajectories for 2 Cyclopenten 1 Amine Hydrochloride
Strategies for the Construction of the 2-Cyclopenten-1-amine Ring System
The construction of the 2-cyclopenten-1-amine ring system can be achieved through several strategic approaches, each offering distinct advantages depending on the desired substitution pattern and stereochemistry. These methods primarily involve the formation of the five-membered ring and the introduction of the amine functionality.
Reductive Amination Approaches Utilizing Cyclopentenone Precursors
Reductive amination of 2-cyclopentenone and its derivatives stands as a direct and widely utilized method for the synthesis of 2-cyclopenten-1-amines. This one-pot reaction typically involves the condensation of the cyclopentenone with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. tminehan.comyoutube.com
Commonly employed reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone functionality. tminehan.com The reaction of 1-phenyl-2-propanone with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride, for example, yields 2-amino-1-phenylpropane. youtube.com
A key advantage of this method is the commercial availability of a wide range of substituted cyclopentenones, allowing for the synthesis of a diverse library of 2-cyclopenten-1-amine derivatives. wikipedia.org
Table 1: Examples of Reductive Amination for Amine Synthesis
| Ketone/Aldehyde Precursor | Amine Source | Reducing Agent | Product |
| 1-Phenyl-2-propanone | Ammonium acetate | Sodium cyanoborohydride | 2-Amino-1-phenylpropane |
| Formaldehyde (B43269) | Amine | Sodium triacetoxyborohydride | N-methylated amine |
Amine Alkylation and Functionalization Protocols
Amine alkylation, a classic method for forming carbon-nitrogen bonds, can be applied to the synthesis of 2-cyclopenten-1-amine derivatives. wikipedia.org This approach typically involves the reaction of a suitable cyclopentenyl halide or sulfonate with an amine. However, a significant drawback of direct alkylation of ammonia or primary amines is the potential for overalkylation, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. wikipedia.orgyoutube.comlibretexts.org This lack of selectivity can complicate purification and reduce the yield of the desired primary amine. youtube.comlibretexts.org
To circumvent the issue of overalkylation, alternative strategies have been developed. The Gabriel synthesis, for instance, utilizes phthalimide (B116566) as an ammonia surrogate. tminehan.comlibretexts.org The phthalimide anion undergoes alkylation with a cyclopentenyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. tminehan.com Another approach involves the use of azide (B81097) ion as a nucleophile, which cleanly displaces a leaving group on the cyclopentene (B43876) ring. The resulting alkyl azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. tminehan.comlibretexts.org
Direct functionalization of unprotected cyclic amines presents another avenue. Recent advancements have demonstrated methods for the α-functionalization of cyclic secondary amines without the need for protecting groups, proceeding through an imine intermediate. nih.gov
Cyclization Reactions in the Formation of 2-Cyclopenten-1-amine Scaffolds
Cyclization reactions are powerful tools for constructing the cyclopentene ring system itself, with the amine functionality being introduced either before, during, or after the ring-forming step. A variety of cyclization strategies have been employed for the synthesis of cyclopentenones, which are key precursors to 2-cyclopenten-1-amines. thieme-connect.com
The Nazarov cyclization, a conrotatory electrocyclic reaction of divinyl ketones, is a classic method for synthesizing cyclopentenones. wikipedia.orgorganic-chemistry.org The Pauson-Khand reaction, which involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is another powerful tool for constructing the cyclopentenone core. wikipedia.orgthieme-connect.comorganic-chemistry.org
Palladium-catalyzed intramolecular carbonyl α-alkenylation of 5-bromo-5-hexen-2-ones has been shown to efficiently produce 2-cyclopentenone derivatives. nih.gov Intramolecular cyclization of 'ene-yne' systems catalyzed by palladium has also been developed to create substituted cyclohexenol (B1201834) systems, which could be adapted for cyclopentene ring formation. chemrxiv.org Furthermore, intramolecular cyclization of haloamines can lead to the formation of cyclic amines like pyrrolidines. wikipedia.org
Novel Synthetic Routes and Methodological Innovations
The development of novel synthetic methods continues to provide more efficient and versatile routes to 2-cyclopenten-1-amine scaffolds. One such innovation is the use of a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes to generate cyclopentylimines, which can then be converted to N-functionalized aminocyclopentanes. chemrxiv.org This method offers a three-step, one-pot procedure for producing diverse aminocyclopentanes. chemrxiv.org
Another approach involves a diastereoselective intramolecular isocyanide-based multicomponent reaction. rsc.org This strategy combines organocatalysis with multicomponent reactions to produce structurally unique, tetrasubstituted cyclopentenyl frameworks with high stereoselectivity. rsc.org The use of bicyclo[1.1.0]butanes (BCBs) in cycloaddition reactions has also emerged as a promising strategy for synthesizing bicyclic scaffolds that can serve as precursors to complex cyclopentane (B165970) derivatives. researchgate.net
Stereoselective Synthesis of Chiral this compound
The synthesis of enantiomerically pure this compound is of significant interest due to the importance of chiral amines in pharmaceuticals and agrochemicals. nih.gov Asymmetric catalysis plays a crucial role in achieving high levels of stereocontrol in the synthesis of these chiral building blocks. acs.org
Asymmetric Catalysis in the Production of Enantiopure 2-Cyclopenten-1-amine Derivatives
Asymmetric catalysis offers a powerful means to synthesize enantiopure 2-cyclopenten-1-amine derivatives, primarily by establishing the stereochemistry of chiral precursors like 4-hydroxy-2-cyclopentenones. nih.gov Several catalytic strategies have proven effective in this regard.
Enzymatic resolutions, particularly lipase-catalyzed acylations, are a well-established method for resolving racemic mixtures of hydroxylated cyclopentenones. acs.org For example, wheat germ lipase (B570770) has been used for the enantioselective hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one. orgsyn.org This approach benefits from high enantioselectivity and mild reaction conditions. nih.govacs.org
Asymmetric metal-catalyzed reactions have also been extensively developed. Rhodium-catalyzed reactions of vinyldiazoacetates with allylic alcohols can generate cyclopentanes with multiple stereocenters with high diastereo- and enantioselectivity. nih.gov Rare-earth-metal complexes have been employed as catalysts for the enantioselective intermolecular hydroamination of cyclopropenes, providing a route to chiral aminocyclopropane derivatives which could potentially be adapted for cyclopentene systems. nih.gov
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclopentenones. acs.org For instance, chiral phosphine (B1218219) catalysts have been used in asymmetric Morita-Baylis-Hillman reactions of 2-cyclopenten-1-one. acs.org Furthermore, an efficient strategy has been described that combines the stereocontrol of organocatalysis with the diversity-generating character of multicomponent reactions to produce complex chiral cyclopentenyl scaffolds. rsc.org
Table 2: Comparison of Asymmetric Strategies for Chiral Cyclopentenone Synthesis
| Catalytic Strategy | Key Features | Example Application |
| Enzymatic Resolution | High enantioselectivity, mild conditions. | Lipase-catalyzed hydrolysis of racemic acetoxy-cyclopentenone. orgsyn.org |
| Asymmetric Metal Catalysis | High diastereo- and enantioselectivity, formation of multiple stereocenters. | Rhodium-catalyzed domino reaction to form cyclopentanes. nih.gov |
| Organocatalysis | Metal-free, diverse applications. | Chiral phosphine-catalyzed Morotid-Baylis-Hillman reaction. acs.org |
Chiral Auxiliary-Mediated Approaches
The synthesis of enantiomerically pure compounds is a significant focus in organic chemistry, particularly for pharmaceutical applications. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com
Key strategies for synthesizing chiral amines using auxiliaries include:
Oxazolidinones: These auxiliaries, developed by Evans, are widely used. N-acyloxazolidinones can undergo stereoselective alkylation or aldol (B89426) reactions. The auxiliary is then cleaved to reveal the chiral product. wikipedia.org
Camphorsultam: This auxiliary is effective in controlling the stereochemistry of various reactions, including alkylations and Diels-Alder reactions.
Pseudoephedrine and Pseudoephenamine: These can be used as chiral auxiliaries by forming an amide with a carboxylic acid. Deprotonation at the α-position followed by reaction with an electrophile, such as an alkyl halide, occurs with high diastereoselectivity, directed by the methyl group of the auxiliary. wikipedia.org
tert-Butanesulfinamide: The addition of a Grignard reagent to a tert-butanesulfinyl aldimine or ketimine proceeds with high asymmetric induction to yield branched sulfinamides. wikipedia.org This method is effective for the synthesis of chiral amines. wikipedia.orgacs.org
While these are general strategies, their specific application to the synthesis of 2-cyclopenten-1-amine would involve the use of a suitable cyclopentene-based precursor that can be derivatized with a chiral auxiliary. For instance, a cyclopentenone could be converted to a chiral enamine or imine, which would then undergo a stereoselective reduction or addition reaction.
Kinetic Resolution and Dynamic Kinetic Resolution Techniques
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. acs.org This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A significant drawback is the maximum theoretical yield of 50% for a single enantiomer. princeton.edu
Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in situ racemization of the starting material. princeton.eduwikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.eduwikipedia.org For a DKR to be efficient, the rate of racemization should be comparable to or faster than the rate of the slower-reacting enantiomer's transformation. princeton.edu
Several DKR methods have been developed for the synthesis of chiral amines:
Enzyme-Catalyzed DKR: Lipases are commonly used to acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. The racemization can be achieved using a metal catalyst. For example, a combination of a lipase and a ruthenium catalyst has been used for the DKR of amines. wikipedia.orgrsc.org
Chemo-Catalyzed DKR: Chiral acylating agents, such as chiral hydroxamic acids, have been developed for the kinetic resolution of amines. ethz.ch When coupled with a racemization catalyst, these can be used in DKR processes.
Photoenzymatic DKR: A recent development involves the use of visible-light photoredox catalysis for the racemization of amines, which is then coupled with enzymatic resolution. rsc.orgrsc.org This method offers mild reaction conditions.
The application of DKR to produce enantiopure this compound would involve the resolution of racemic 2-cyclopenten-1-amine or a suitable precursor.
Enantioselective Functionalization of Cyclopentenone Precursors
A powerful strategy for synthesizing chiral 2-cyclopenten-1-amine derivatives involves the enantioselective functionalization of a cyclopentenone precursor. isca.me Cyclopentenones are versatile building blocks due to the reactivity of their enone moiety. acs.orgthieme-connect.com
Key enantioselective transformations of cyclopentenones include:
Conjugate Addition Reactions: The 1,4-conjugate addition of nucleophiles to cyclopentenones is a common method for introducing substituents at the 3-position. The use of chiral catalysts, such as copper complexes with chiral ligands, can render these additions highly enantioselective.
Heck Reactions: A redox-relay Heck reaction has been utilized for the desymmetrization of cyclic enones, providing access to γ-functionalized cyclopentenones with high enantioselectivity. nih.govnih.gov This method has been applied in the formal synthesis of (S)-baclofen. nih.gov
Morita-Baylis-Hillman (MBH) and aza-MBH Reactions: The MBH reaction involves the coupling of an α,β-unsaturated enone with an aldehyde. acs.org The aza-MBH reaction uses an imine instead of an aldehyde. acs.org Asymmetric versions of these reactions, using chiral catalysts, can produce functionalized cyclopentenones with high enantiomeric excess. acs.org
Following the enantioselective functionalization of the cyclopentenone ring, the ketone can be converted to an amine through methods such as reductive amination to yield the desired chiral 2-cyclopenten-1-amine derivative.
Role of Hydrochloride Salt Formation in Synthetic Processes
The formation of a hydrochloride salt is a crucial step in the synthesis and purification of amines, including 2-cyclopenten-1-amine. youtube.comspectroscopyonline.com Amines are basic compounds and readily react with strong acids like hydrochloric acid (HCl) to form ammonium salts. youtube.comquora.com
The key roles of hydrochloride salt formation include:
Isolation and Purification: Amine hydrochlorides are typically crystalline solids that are less soluble in organic solvents than the corresponding free amines. gla.ac.uk This property facilitates their isolation from the reaction mixture by filtration. The formation of the salt can help separate the amine from non-basic impurities.
Improved Stability and Handling: Free amines can be susceptible to oxidation and may be volatile or have unpleasant odors. The hydrochloride salts are generally more stable, less volatile, and easier to handle.
Water Solubility: The conversion of a water-insoluble amine into its hydrochloride salt often increases its water solubility. spectroscopyonline.comquora.com This is particularly important in pharmaceutical applications. spectroscopyonline.com
The formation of the hydrochloride salt is typically achieved by treating a solution of the amine in an organic solvent (e.g., ether, ethyl acetate) with a solution of HCl in a suitable solvent (e.g., ether, methanol, or gaseous HCl). youtube.com The salt then precipitates out of the solution and can be collected. youtube.com The free amine can be regenerated from its hydrochloride salt by treatment with a base, such as sodium hydroxide. youtube.com
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially improved properties.
N-substituted derivatives of 2-cyclopenten-1-amine can be prepared through several synthetic routes:
Reductive Amination: The reaction of 2-cyclopentenone with a primary or secondary amine in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is a direct method for preparing N-substituted 2-cyclopenten-1-amines.
Alkylation of 2-Cyclopenten-1-amine: The reaction of 2-cyclopenten-1-amine with an alkyl halide or another electrophile can introduce a substituent on the nitrogen atom.
Amide Formation followed by Reduction: 2-Cyclopenten-1-amine can be acylated to form an amide, which can then be reduced to the corresponding N-alkyl amine using a reducing agent like lithium aluminum hydride.
The resulting N-substituted amines can then be converted to their hydrochloride salts by treatment with HCl.
The synthesis of ring-substituted analogs involves the introduction of substituents onto the cyclopentene ring. This can be achieved by starting with a substituted cyclopentenone precursor or by functionalizing the cyclopentene ring at a later stage.
Synthesis from Substituted Cyclopentenones: A common approach is to start with a cyclopentenone that already bears the desired substituent(s). For example, a 3-substituted or 4-substituted cyclopentenone can be converted to the corresponding substituted 2-cyclopenten-1-amine via reductive amination. A variety of substituted cyclopentenones can be synthesized through methods like the Nazarov cyclization or the Pauson-Khand reaction. thieme-connect.com
Functionalization of the Cyclopentene Ring: It is also possible to introduce substituents onto the cyclopentene ring of a pre-formed 2-cyclopenten-1-amine derivative. For example, the double bond could be subjected to reactions such as epoxidation followed by ring-opening, or hydroboration-oxidation to introduce hydroxyl groups.
The resulting ring-substituted amines can be isolated and purified as their hydrochloride salts. For instance, a redox-relay Heck reaction has been used to create γ-functionalized cyclopentenones, which are precursors to ring-substituted cyclopentylamine (B150401) analogs. nih.gov
Isomeric Forms: 3-Cyclopenten-1-amine Hydrochloride and Related Structures
The structural isomer of this compound, 3-cyclopenten-1-amine hydrochloride, presents a different substitution pattern on the cyclopentene ring. In this isomer, the amine group is located at a position allylic to the double bond, which influences its chemical reactivity and potential applications. 3-Cyclopenten-1-amine hydrochloride is an organic compound typically found as a white crystalline solid that is soluble in water. cymitquimica.com The hydrochloride salt form enhances its stability and utility in various chemical reactions. cymitquimica.com Its molecular structure, featuring a cyclopentene ring with an amine functional group, makes it a valuable building block in organic synthesis and medicinal chemistry. cymitquimica.com The amine group can act as a nucleophile, making it a candidate for the synthesis of more complex molecules. cymitquimica.com
Properties of 3-Cyclopenten-1-amine Hydrochloride
The physical and chemical properties of 3-cyclopenten-1-amine and its hydrochloride salt have been documented. These properties are essential for its application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | cyclopent-3-en-1-amine hydrochloride | nih.gov |
| Synonyms | 1-Amino-3-cyclopentene hydrochloride | cymitquimica.comnih.gov |
| CAS Number | 91469-55-5 | cymitquimica.com |
| Molecular Formula | C₅H₁₀ClN | nih.gov |
| Molecular Weight | 83.13 g/mol (for the free base) | nih.gov |
| Appearance | White crystalline solid | cymitquimica.com |
| Solubility | Soluble in water | cymitquimica.com |
| InChI (free base) | InChI=1S/C5H9N/c6-5-3-1-2-4-5/h1-2,5H,3-4,6H2 | nih.gov |
| InChIKey (free base) | LJSBEPFUQWPNBZ-UHFFFAOYSA-N | nih.gov |
| SMILES (hydrochloride) | Cl.NC1CC=CC1 | cymitquimica.com |
Related Chiral Structures and Synthetic Routes
A structurally related and significant compound is (1R,3S)-3-aminocyclopentanol hydrochloride, a key chiral intermediate in the synthesis of the anti-AIDS drug Bictegravir. google.comgoogle.com The synthesis of this intermediate highlights the importance of controlling stereochemistry in the cyclopentane ring.
One patented method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride involves a multi-step process starting from tert-butyl hydroxylamine (B1172632) carbonate and cyclopentadiene (B3395910). google.com This route employs a hetero Diels-Alder reaction, selective reduction, enzymatic chiral separation, hydrogenation, and deprotection steps to achieve the desired optically pure product. google.com
A summary of a synthetic route is provided below:
| Step | Reactants | Reagents/Catalysts | Product |
| 1 | tert-butyl hydroxylamine carbonate, cyclopentadiene | Copper chloride, 2-ethyl-2-oxazoline | cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester |
| 2 | Product from Step 1 | Zinc powder, acetic acid | Selectively reduced intermediate |
| 3 | Product from Step 2 | Lipase (e.g., Novozym 435), vinyl acetate | Chiral separation |
| 4 | Chiral intermediate | Palladium on carbon, Hydrogen | Hydrogenated intermediate |
| 5 | Product from Step 4 | Lithium hydroxide, methanol | Deacetylated intermediate |
| 6 | Product from Step 5 | Hydrogen chloride in isopropanol | (1R,3S)-3-aminocyclopentanol hydrochloride |
This synthetic pathway is noted for its novelty, short route, high optical purity, and cost-effectiveness. google.com Another approach involves the asymmetric cycloaddition of an N-acyl hydroxylamine compound with cyclopentadiene to construct the two chiral centers of the target product. google.com The resulting intermediate is then converted to (1R,3S)-3-amino-1-cyclopentanol hydrochloride through hydrogenation and treatment with hydrochloric acid. google.com
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in this compound is a key center of nucleophilic activity. This functionality readily participates in reactions with a variety of electrophiles, leading to the formation of new carbon-nitrogen bonds.
Acylation Reactions: The amine can be acylated using activated derivatives of carboxylic acids, such as acid halides or anhydrides. This reaction typically proceeds by nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, resulting in the formation of an amide. For instance, reaction with propionyl chloride in the presence of a base like potassium carbonate can yield the corresponding N-propionyl derivative.
Alkylation Reactions: The primary amine can undergo alkylation to form secondary or tertiary amines. Reaction with an excess of an alkylating agent, such as an alkyl halide, can lead to dialkylation. google.com Another method involves reductive amination, where the amine is treated with an aldehyde or ketone in the presence of a reducing agent. For example, reaction with formaldehyde and formic acid (Eschweiler-Clarke reaction) can introduce a methyl group onto the nitrogen atom. google.com
Table 1: Examples of Nucleophilic Reactions of the Amine Functionality
| Reactant | Reagent(s) | Product Type |
| 2-Cyclopenten-1-amine | Propionyl chloride, K₂CO₃ | Amide |
| 2-Cyclopenten-1-amine | Formaldehyde, Formic acid | Methylated amine |
| 2-Cyclopenten-1-amine | Alkyl halide (excess) | Dialkylated amine |
Electrophilic Reactivity of the Unsaturated Cyclopentene Moiety
While the amine group exhibits nucleophilic character, the double bond within the cyclopentene ring is susceptible to attack by electrophiles. These reactions typically involve the π electrons of the double bond acting as a nucleophile.
Detailed examples of electrophilic additions specifically to this compound are not extensively documented in readily available literature. However, based on general principles of alkene chemistry, one can predict that reactions such as halogenation (addition of Br₂ or Cl₂) or hydrohalogenation (addition of HBr or HCl) would proceed, likely with regioselectivity influenced by the position of the amino group. The protonated amino group's electron-withdrawing nature could influence the reactivity of the double bond towards electrophiles.
Cycloaddition Reactions Involving the Cyclopentene Framework
The cyclopentene double bond can potentially participate in cycloaddition reactions, a powerful class of reactions for forming cyclic structures.
While specific examples of cycloaddition reactions involving this compound are not prevalent in the searched literature, the cyclopentene framework is a known participant in reactions like the Diels-Alder reaction, where it can act as the dienophile. The presence of the amine substituent could modulate the reactivity of the double bond in such transformations.
Rearrangement Reactions and Conformational Dynamics of the Cyclopenten-1-amine System
The structural features of 2-Cyclopenten-1-amine allow for the possibility of rearrangement reactions and conformational flexibility.
The allylic nature of the amine group (being attached to a carbon adjacent to a double bond) suggests the potential for allylic rearrangements under certain conditions. However, specific studies detailing such rearrangements for this particular molecule are not readily found. The cyclopentene ring itself is not planar and can adopt various envelope and twist conformations. The specific conformation preferred by this compound in solution or in the solid state would be influenced by steric and electronic factors, including hydrogen bonding involving the ammonium group and the counterion.
Influence of the Hydrochloride Counterion on Reaction Pathways and Kinetics
The presence of the hydrochloride counterion is not merely as a spectator; it can significantly influence the reactivity of the molecule.
The hydrochloride salt form means that the amine group is protonated, existing as an ammonium chloride. This protonation deactivates the amine's nucleophilicity, as the lone pair of electrons on the nitrogen is engaged in a bond with a proton. For the amine to react as a nucleophile, a base must be added to deprotonate the ammonium ion and liberate the free amine.
The hydrochloride can also act as a source of acid. For instance, when dissolving the salt in a suitable solvent, an equilibrium can be established that provides a source of H⁺, which can catalyze certain reactions. The presence of the chloride ion can also play a role, potentially acting as a nucleophile under specific conditions, although this is generally less favorable than the amine. The hydrochloride salt form is often utilized to improve the stability and handling of the amine. google.com
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For this compound, methods like Density Functional Theory (DFT) can be employed to model its electronic structure and the nature of its chemical bonds. Such calculations would typically begin with geometry optimization to find the lowest energy structure of the ion pair.
Key aspects of the electronic structure that can be investigated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the partial charges on each atom. The presence of the protonated amine group (-NH3+) significantly influences the electronic properties of the cyclopentene ring. The strong electron-withdrawing nature of this group would polarize the C-N bond and affect the electron distribution in the adjacent double bond.
DFT calculations can also provide quantitative data on bond strengths. For instance, the bond dissociation energy (BDE) of the C-H bonds, particularly at the allylic position, is a critical parameter that can be calculated. acs.org Theoretical studies on similar allylic amines have used DFT to determine C-H BDEs to understand reaction efficiencies. acs.org These calculations are crucial for predicting the most likely sites for radical abstraction or other chemical attacks.
Table 1: Representative Data from Quantum Chemical Calculations on a Model Allylic Amine System
| Parameter | Calculated Value | Method |
| C-N Bond Length | 1.48 Å | DFT/B3LYP/6-31G |
| C=C Bond Length | 1.34 Å | DFT/B3LYP/6-31G |
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G |
| Partial Charge on N | -0.85 e | Mulliken Population Analysis |
| Allylic C-H BDE | 85 kcal/mol | DFT/B3LYP/6-31G* |
Conformational Analysis and Energy Landscapes
The five-membered ring of this compound is not planar and can adopt several conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The puckering of the cyclopentene ring can be described by specific coordinates, leading to different spatial arrangements of the substituents. researchgate.net
For cyclopentane derivatives, two primary puckered conformations are the "envelope" (or "bent") and "twist" forms. researchgate.net In this compound, the presence of the double bond and the bulky -NH3+ group will influence the relative energies of these conformers. Quantum-based studies on substituted five-membered rings have been conducted to systematically explore their conformational landscapes. researchgate.net
By calculating the potential energy surface as a function of the puckering coordinates, a detailed energy landscape can be constructed. This landscape reveals the global minimum energy conformation and any local minima, as well as the transition states that connect them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.
Table 2: Calculated Relative Energies of Cyclopentene Ring Conformations
| Conformation | Puckering Amplitude (q) | Relative Energy (kcal/mol) |
| Planar (Transition State) | 0.00 Å | 3.5 |
| Envelope (C_s symmetry) | 0.25 Å | 0.0 |
| Twist (C_2 symmetry) | 0.23 Å | 0.8 |
Note: This table provides representative data for a substituted cyclopentene ring. The actual values for this compound would depend on the specific level of theory used in the calculation.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with other molecules. For this compound, MD simulations would be particularly useful for understanding its behavior in a solvent, typically water, and its interactions with other ions.
An MD simulation would model the movement of the 2-cyclopenten-1-ammonium cation and the chloride anion in a box of explicit solvent molecules. The interactions between all particles are governed by a force field, which is a set of parameters that describe the potential energy of the system. The simulations can provide insights into the solvation shell around the ions and the nature of the hydrogen bonding between the -NH3+ group and water molecules. The stability and dynamics of the ion pair itself can also be investigated.
Furthermore, MD simulations are valuable for studying how molecules like this compound might interact with biological macromolecules, such as proteins or nucleic acids. For example, simulations can predict how a cyclic amine might dock into the active site of an enzyme. ox.ac.uk The protonation state of the amine is a critical factor in these interactions and can be explicitly modeled in MD simulations. nih.govnih.gov
Theoretical Prediction of Reaction Mechanisms and Transition States
Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical transformations. A key area of interest for allylic amines is their involvement in transition-metal-catalyzed reactions. acs.orgnih.gov
By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
For example, the mechanism of a palladium-catalyzed allylic amination can be investigated theoretically. researchgate.net DFT calculations can be used to model the key steps of the catalytic cycle, such as the formation of a π-allyl palladium complex and the subsequent nucleophilic attack by an amine. researchgate.netacs.org These studies can help to rationalize experimental observations, such as regioselectivity and stereoselectivity, and can guide the development of new and improved catalytic systems. nih.gov Theoretical support for the mechanism of thiyl radical-mediated cleavage of allylic C-N bonds has also been provided by DFT calculations. acs.org
Applications of 2 Cyclopenten 1 Amine Hydrochloride and Its Derivatives in Advanced Organic Chemistry
Utilization as Chiral Building Blocks in Asymmetric Synthesis
2-Cyclopenten-1-amine hydrochloride and its derivatives are highly valued as chiral building blocks in asymmetric synthesis, a specialized field focused on the selective production of a single enantiomer of a chiral molecule. The inherent chirality and functional groups of the 2-cyclopentenylamine framework make it a versatile starting point for creating a wide array of enantiomerically pure compounds.
A significant advantage of employing these derivatives is the high degree of stereochemical control they offer. For instance, the diastereoselective metal-catalyzed hydroboration of N-substituted 2-cyclopentenylamines yields aminocyclopentanols with excellent stereocontrol. The directing influence of the amino group is critical in determining the stereochemical outcome of this reaction. Subsequent oxidation of the organoborane intermediate produces aminocyclopentanols, which are crucial precursors for various biologically active molecules.
Furthermore, these chiral amines are precursors for other valuable chiral synthons. Enantiomerically pure (1R,2S)- and (1S,2R)-2-aminocyclopentanols, for example, can be readily synthesized from the corresponding 2-cyclopenten-1-amine derivatives. These aminocyclopentanols are versatile intermediates that can be further elaborated into more complex molecular structures.
The strategic positioning of the amino group on the cyclopentene (B43876) ring facilitates a variety of chemical transformations that proceed with high stereoselectivity, including epoxidation, dihydroxylation, and cyclopropanation reactions. This leads to the formation of highly functionalized and stereochemically defined cyclopentane (B165970) derivatives, highlighting the synthetic utility of this compound in asymmetric synthesis.
Role as Key Intermediates in the Synthesis of Complex Organic Molecules
The utility of this compound and its derivatives extends to their function as key intermediates in the total synthesis of complex and biologically active organic molecules. Their inherent structural features, such as a reactive double bond and a stereocenter, make them ideal starting materials for constructing intricate molecular frameworks.
A prominent application is in the synthesis of carbocyclic nucleoside analogues, which are of great interest for their potential antiviral and anticancer properties. The cyclopentenylamine core provides a pre-formed five-membered ring that can be modified to mimic the sugar moiety of natural nucleosides. For instance, carbocyclic versions of thymidine (B127349) and uridine (B1682114) have been successfully synthesized using enantiomerically pure 2-cyclopenten-1-amine derivatives.
Moreover, these intermediates are instrumental in synthesizing various alkaloids and other natural products. The cyclopentane ring is a common structural motif in many natural products, and the amino group in 2-cyclopenten-1-amine provides a convenient handle for constructing nitrogen-containing heterocyclic systems. The double bond can be strategically functionalized to introduce additional stereocenters and increase the complexity of the target molecule.
The versatility of these derivatives is further demonstrated in the synthesis of prostaglandins (B1171923) and their analogues, a class of lipid compounds with diverse physiological effects. The cyclopentane core of these molecules can be efficiently constructed from 2-cyclopenten-1-amine precursors through established synthetic transformations.
Catalytic Applications and Ligand Design
Chiral Catalysis with 2-Cyclopenten-1-amine Derived Ligands
Ligands derived from 2-cyclopenten-1-amine have found significant application in chiral catalysis. The inherent chirality of the 2-cyclopentenylamine backbone can be transferred to a metal center, creating a chiral environment that induces high enantioselectivity in various chemical transformations. These ligands are typically prepared by N-functionalization of the parent amine, allowing for the fine-tuning of their steric and electronic properties.
One notable application is in the asymmetric hydrogenation of prochiral olefins. Chiral phosphine (B1218219) ligands derived from 2-cyclopenten-1-amine, when complexed with rhodium or ruthenium, have proven to be effective catalysts for this transformation, yielding saturated products with high enantiomeric excess. The rigid cyclopentyl scaffold helps create a well-defined chiral pocket around the metal center, leading to efficient stereochemical communication.
These ligands have also been employed in asymmetric allylic alkylation reactions. In these reactions, a chiral palladium complex bearing a ligand derived from 2-cyclopenten-1-amine catalyzes the enantioselective addition of a nucleophile to an allylic substrate, with the chiral ligand controlling the stereochemical outcome.
The design of these ligands often involves introducing additional coordinating groups, such as phosphines, amines, or ethers, onto the 2-cyclopentenylamine framework. This allows for the creation of bidentate or tridentate ligands that form stable complexes with various transition metals, enabling the rapid generation of ligand libraries for screening in different catalytic reactions.
Organocatalytic Applications
Derivatives of 2-cyclopenten-1-amine have also emerged as powerful organocatalysts, which are small organic molecules that accelerate chemical reactions. The amino group of these compounds can participate directly in the catalytic cycle, often through the formation of iminium or enamine intermediates.
A key application is in the asymmetric Michael addition reaction, where a chiral amine derived from 2-cyclopenten-1-amine can catalyze the enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. The catalyst activates the electrophile by forming a chiral iminium ion, which then reacts with the nucleophile in a stereocontrolled manner.
These compounds have also been utilized as catalysts in asymmetric aldol (B89426) reactions. The chiral amine reacts with a ketone or aldehyde to form a chiral enamine, which then adds to another carbonyl compound to generate the aldol product with high enantioselectivity. The stereochemical outcome is determined by the specific stereoisomer of the amine catalyst used.
The development of organocatalysts based on the 2-cyclopentenylamine scaffold is an active area of research, with the potential to create highly efficient catalysts for a wide range of asymmetric reactions, offering a valuable alternative to traditional metal-based catalysts.
Contribution to Methodological Development in Synthetic Organic Chemistry
The unique reactivity and structural features of this compound and its derivatives have significantly contributed to the development of new synthetic methodologies in organic chemistry. Their ability to undergo various stereoselective transformations has inspired novel strategies for constructing complex molecules.
One area of notable impact is in the development of new amination reactions. The synthesis of 2-cyclopenten-1-amine itself has spurred methodological studies, leading to efficient and stereoselective methods for introducing an amino group onto a cyclopentene ring, often involving transition metal catalysts or enzymatic transformations.
Furthermore, the diastereoselective reactions of N-substituted 2-cyclopentenylamines have been exploited to develop new methods for synthesizing substituted cyclopentane derivatives. The stereocontrolled functionalization of the double bond in these compounds has led to new routes for producing polysubstituted cyclopentanols and other highly functionalized five-membered rings, with the directing effect of the amino group being a key element for achieving high levels of stereocontrol.
The use of 2-cyclopenten-1-amine derivatives as chiral auxiliaries has also contributed to new asymmetric synthetic methods. In this approach, the chiral amine is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. After the transformation, the chiral auxiliary can be cleaved and recycled. This strategy has been successfully applied to a variety of reactions, including alkylations, conjugate additions, and cycloadditions.
Applications in Materials Science and Polymer Chemistry
While primarily used in organic synthesis, the unique structural features of this compound and its derivatives also suggest potential applications in materials science and polymer chemistry. The presence of a reactive double bond and a primary amine functionality provides two distinct handles for polymerization and material functionalization.
The vinyl group in 2-cyclopenten-1-amine can participate in various polymerization reactions, such as free radical polymerization, cationic polymerization, or ring-opening metathesis polymerization (ROMP). This could lead to the formation of polymers with chiral pendant groups, which may have interesting properties for applications in chiral separations, asymmetric catalysis, and optoelectronics.
The primary amine group offers a site for post-polymerization modification. A polymer synthesized from 2-cyclopenten-1-amine could be further functionalized by reacting the pendant amino groups with various electrophiles, allowing for the introduction of a wide range of functional groups to tune the material's properties for specific applications.
Additionally, 2-cyclopenten-1-amine and its derivatives can be used as monomers or cross-linking agents in the synthesis of functional materials like hydrogels and resins. The bifunctional nature of these molecules allows for the formation of cross-linked polymer networks. Incorporating the chiral cyclopentenylamine moiety into these materials could impart them with specific recognition or catalytic properties, such as for the enantioselective absorption of chiral molecules.
Although the exploration of these compounds in materials science is still in its early stages, the potential for creating novel functional materials with tailored properties is significant.
Advanced Characterization Methodologies in 2 Cyclopenten 1 Amine Hydrochloride Research
Spectroscopic Analysis for Structural Elucidation and Purity Assessment (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are powerful tools for determining the molecular structure of 2-Cyclopenten-1-amine hydrochloride and assessing the purity of a sample. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the olefinic protons, the allylic methine proton adjacent to the ammonium (B1175870) group, and the aliphatic methylene (B1212753) protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent protons. The electron-withdrawing effect of the positively charged ammonium group (-NH₃⁺) would cause a downfield shift for the adjacent proton (H-1). libretexts.org
¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical environment. The olefinic carbons are expected to appear in the downfield region (typically 120-140 ppm), while the aliphatic carbons will be found further upfield. nih.gov The carbon atom bonded to the nitrogen (C-1) is also shifted downfield relative to the other sp³ hybridized carbons in the ring. libretexts.org
The combination of these NMR techniques allows for a full assignment of the molecule's constitution. nih.govnih.gov
Interactive Table: Predicted NMR Chemical Shifts for this compound (Note: Predicted values are for the protonated amine in a typical deuterated solvent like D₂O or DMSO-d₆. Actual shifts may vary based on solvent and concentration.)
| Atom Position | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |
| C1-H | ~ 4.0 - 4.5 | ~ 55 - 65 |
| C2-H | ~ 5.8 - 6.2 | ~ 130 - 135 |
| C3-H | ~ 5.9 - 6.3 | ~ 132 - 138 |
| C4-H ₂ | ~ 2.0 - 2.6 | ~ 30 - 38 |
| C5-H ₂ | ~ 1.8 - 2.4 | ~ 28 - 35 |
| N -H₃⁺ | Broad, variable | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the key absorptions confirm the presence of the ammonium group, the carbon-carbon double bond, and the aliphatic C-H bonds. libretexts.org
N-H Stretching: The ammonium salt (-NH₃⁺) will exhibit broad and strong absorption bands in the range of 2800-3200 cm⁻¹.
C=C Stretching: A medium intensity peak around 1640-1680 cm⁻¹ is characteristic of the alkene C=C bond stretch.
C-H Stretching: The sp² hybridized C-H bonds of the alkene will show stretching vibrations above 3000 cm⁻¹, while the sp³ hybridized C-H bonds of the cyclopentene (B43876) ring will absorb just below 3000 cm⁻¹.
N-H Bending: The bending vibration for the ammonium group typically appears in the 1500-1600 cm⁻¹ region. youtube.com
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |
| Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3200 | Strong, Broad |
| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |
| Alkene C-H | C-H Stretch | 3010 - 3100 | Medium |
| Alkane C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |
Mass Spectrometry (MS)
Chromatographic Methods for Separation and Purification of Stereoisomers
This compound possesses a single stereocenter at the C-1 position, meaning it exists as a pair of enantiomers, (R)- and (S)-2-Cyclopenten-1-amine. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. mdpi.com This process, known as chiral resolution, is critical in pharmaceutical research where enantiomers can have different biological activities. nih.govamericanpharmaceuticalreview.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of enantiomers. americanpharmaceuticalreview.com This is typically achieved using a Chiral Stationary Phase (CSP).
Chiral Stationary Phases (CSPs): CSPs are packed into HPLC columns and are composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. mdpi.com The differing stability of these complexes leads to different retention times on the column, allowing for their separation.
Types of CSPs: For chiral amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov Other CSPs based on Pirkle-type phases, cyclodextrins, or macrocyclic antibiotics could also be employed. researchgate.net The selection of the appropriate CSP and mobile phase (a mixture of solvents like hexane (B92381) and an alcohol modifier) is determined empirically to achieve optimal resolution.
Interactive Table: Potential HPLC Conditions for Chiral Separation of 2-Cyclopenten-1-amine Stereoisomers
| Parameter | Description |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | A mixture of a nonpolar solvent (e.g., Hexane) and a polar modifier (e.g., Isopropanol, Ethanol) with a small amount of an amine additive (e.g., Diethylamine) to improve peak shape. |
| Detection | UV detector (at a low wavelength, e.g., 210 nm) or Mass Spectrometer (LC-MS) |
| Principle | The enantiomers of 2-Cyclopenten-1-amine form temporary, diastereomeric complexes with the chiral stationary phase, leading to differential retention times and separation. |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
While spectroscopic methods confirm the molecular structure and chromatographic techniques can separate stereoisomers, single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample.
For this compound, this technique is uniquely powerful for two main reasons:
Unambiguous Structural Confirmation: It provides precise bond lengths, bond angles, and conformational details of the cyclopentene ring and the ammonium substituent in the crystal lattice.
Absolute Configuration Determination: When a single enantiomer of a chiral compound is crystallized in a non-centrosymmetric space group, X-ray crystallography can determine its absolute configuration (i.e., distinguish between the R and S enantiomers). ed.ac.uk This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. mit.edu The presence of the chlorine atom (from the hydrochloride salt) enhances this anomalous scattering effect, making the determination more reliable compared to molecules containing only light atoms like carbon, nitrogen, and oxygen. mit.edu
The successful application of this method is contingent upon the ability to grow a high-quality single crystal of an enantiomerically pure sample of this compound. The resulting crystal structure provides irrefutable proof of the molecule's stereochemistry and reveals details about intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, which dictate the crystal packing. colorado.edu
Future Directions and Emerging Research Avenues for 2 Cyclopenten 1 Amine Hydrochloride
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly shaping the landscape of organic synthesis, with a strong emphasis on developing sustainable and atom-economical processes. jocpr.com Future research on 2-Cyclopenten-1-amine hydrochloride will likely prioritize the development of synthetic routes that are not only efficient but also environmentally benign.
Key areas of focus will include:
Catalytic Approaches: The exploration of catalytic reactions, such as those employing transition metals, is crucial for enhancing atom economy. numberanalytics.com For instance, molybdenum-catalyzed allylic amination of allyl alcohols represents a promising strategy for the synthesis of allylic amines with high regioselectivity. organic-chemistry.org The development of heterogeneous catalysts, like H-Montmorillonite, for amidation reactions also offers a pathway to more sustainable processes with easier catalyst recovery and reuse. nih.gov
Rearrangement Reactions: Investigating rearrangement reactions, which inherently maximize atom economy by reorganizing existing atoms, could lead to innovative synthetic pathways. numberanalytics.com The Beckmann rearrangement, for example, is a classic atom-economical reaction that could inspire new approaches to the synthesis of cyclic amines. jocpr.com
Minimizing Waste: Future synthetic strategies will aim to reduce the generation of stoichiometric byproducts, a common issue in traditional methods for synthesizing allylic amines that often rely on pre-activated substrates. acs.org The use of readily available starting materials and the design of reactions that incorporate most or all of the atoms from the reactants into the final product will be paramount. numberanalytics.comrsc.org
Table 1: Comparison of Traditional vs. Atom-Economical Approaches for Amine Synthesis
| Feature | Traditional Synthesis | Atom-Economical Synthesis |
| Starting Materials | Often require pre-activation (e.g., conversion of alcohols to leaving groups) | Utilizes readily available starting materials like alcohols and amines directly |
| Byproducts | Generates stoichiometric amounts of waste | Minimizes or eliminates byproducts |
| Catalysts | May use stoichiometric reagents | Employs catalytic amounts of reusable catalysts |
| Efficiency | Lower atom economy | High atom economy, often approaching 100% |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond improving existing synthetic routes, a significant area of future research will involve uncovering new chemical transformations for 2-Cyclopenten-1-amine and its derivatives. This exploration could unlock novel molecular architectures and functionalities.
Potential avenues for investigation include:
Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as tandem or cascade reactions, can significantly increase synthetic efficiency. acs.org Such processes, like a fragmentation/cross-coupling cascade, can lead to complex molecules from simple precursors. researchgate.net
Asymmetric Catalysis: The development of new enantioselective methods for the synthesis of chiral cyclic allylic amines is a persistent goal. acs.org While palladium-catalyzed asymmetric allylic substitution is a well-established method, there is still a need for more general and robust approaches. acs.orgpnas.org
Unconventional Reaction Media: Exploring reactions in environmentally friendly solvents, such as water, can lead to greener and more sustainable processes. researchgate.net The development of reactions like a gold(I)-catalyzed decarboxylative amination in water highlights the potential of this approach. organic-chemistry.org
Influence of the Allyl Group: The reactivity of the allyl group in cyclic amines can be influenced by various factors, including the metal catalyst and other ligands present. Understanding these influences can lead to the discovery of new reaction pathways. acs.orgresearchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes into continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. For a compound like this compound, these technologies could revolutionize its production and derivatization.
Key developments in this area include:
Continuous Flow Synthesis: Flow chemistry enables precise control over reaction parameters, leading to higher yields and purities. nih.govvapourtec.com This approach is particularly well-suited for the synthesis of chiral amines and can facilitate the use of immobilized enzymes and catalysts. rsc.orgrsc.org The development of modular, automated flow systems allows for the rapid synthesis of compound libraries from primary amine feedstocks. nih.gov
Automated Synthesis Platforms: Automated synthesizers, often utilizing pre-packed reagent cartridges, can streamline the synthesis of a wide range of compounds, including complex amines and heterocycles. sigmaaldrich.comsynplechem.com These platforms can significantly accelerate the discovery and optimization of new derivatives of 2-Cyclopenten-1-amine.
Chemoenzymatic Cascades in Flow: Combining chemical and enzymatic reaction steps in a continuous flow system offers a powerful approach to the synthesis of complex chiral molecules. acs.org This strategy can enhance the efficiency and sustainability of multi-step syntheses.
Table 2: Advantages of Flow Chemistry for Amine Synthesis
| Advantage | Description |
| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize risks associated with exothermic reactions. |
| Improved Control | Precise control over temperature, pressure, and reaction time leads to higher selectivity and yield. |
| Scalability | Reactions can be easily scaled up by running the system for longer periods. |
| Automation | Integration with automated systems allows for high-throughput synthesis and optimization. |
| Reproducibility | Consistent reaction conditions ensure high reproducibility between batches. |
Computational Design and Prediction of New Derivatives with Enhanced Utility
Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. Applying these methods to this compound can guide the design of new derivatives with tailored properties.
Future research in this domain will likely involve:
Predictive Modeling: Using techniques like Density Functional Theory (DFT) and graph neural networks, it is possible to predict the physicochemical and reactive properties of new amine derivatives without the need for their synthesis and experimental testing. nih.govrsc.orgchemrxiv.orgmdpi.com This can significantly accelerate the design-build-test-learn cycle.
Generative Models: Advanced machine learning models can generate novel molecular structures with desired properties. arxiv.org Such generative approaches could be used to design new 2-Cyclopenten-1-amine derivatives with enhanced biological activity or other functionalities.
De Novo Protein and Catalyst Design: Computational methods are now capable of designing new proteins and catalysts for specific reactions. nih.govnih.govresearchgate.net This could lead to the development of highly efficient and selective biocatalysts for the synthesis of 2-Cyclopenten-1-amine and its analogs.
High-Throughput Virtual Screening: Machine learning models trained on large datasets of chemical reactions and properties can be used to rapidly screen virtual libraries of compounds to identify promising candidates for synthesis. arxiv.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-Cyclopenten-1-amine hydrochloride, and how can purity be validated?
- Methodology :
- Step 1 : Cyclization of precursor amines under controlled pH and temperature (e.g., using HCl gas for salt formation) .
- Step 2 : Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials .
- Validation : Purity assessment via HPLC (≥95% purity threshold) and NMR to confirm structural integrity .
Q. How does the hydrochloride salt form enhance the compound’s applicability in aqueous-phase biological assays?
- Methodology :
- Solubility testing in phosphate-buffered saline (PBS) at physiological pH (7.4) to determine concentration limits .
- Stability studies under varying temperatures (4°C to 37°C) to assess degradation kinetics via UV-Vis spectroscopy .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- FT-IR : Confirm amine (-NH₂) and hydrochloride (-Cl⁻) functional groups via absorption bands at ~3200 cm⁻¹ (N-H stretch) and 2400 cm⁻¹ (Cl⁻) .
- Mass Spectrometry : Use ESI-MS in positive-ion mode to verify molecular weight (e.g., [M+H]⁺ peak at m/z 134.1) .
Advanced Research Questions
Q. How can receptor binding assays be designed to evaluate this compound’s CNS activity?
- Methodology :
- In vitro : Radioligand displacement assays (e.g., using [³H]NTD receptors) to measure IC₅₀ values .
- Dose-response curves : Test concentrations from 1 nM to 100 µM in neuronal cell lines (e.g., SH-SY5Y) .
- Data normalization : Compare to reference agonists/antagonists (e.g., ketamine for NMDA receptor studies) .
Q. What strategies resolve discrepancies in reported biological activities across experimental models?
- Methodology :
- Meta-analysis : Cross-reference studies using standardized purity criteria (e.g., exclude data from batches with <95% purity) .
- Structural analogs : Compare activity with cyclopropyl or cyclohexyl derivatives to isolate steric/electronic effects .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Methodology :
- Docking simulations : Use AutoDock Vina with enzyme structures (e.g., CYP3A4 PDB: 1TQN) to predict binding poses .
- Metabolic stability : Validate predictions via in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Q. What synthetic routes enable scalable production while minimizing byproducts?
- Methodology :
- Flow chemistry : Optimize residence time and pressure in continuous reactors to reduce side reactions (e.g., over-alkylation) .
- Process analytics : Implement inline PAT (Process Analytical Technology) tools for real-time monitoring of intermediates .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
